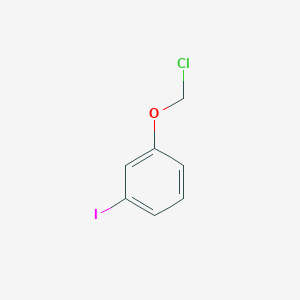![molecular formula C24H21NO2S B13145833 1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 90571-15-6](/img/structure/B13145833.png)
1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Historically, anthraquinone has been used as a pulping agent in papermaking, where it reduces the required alkaline dosage and shortens cooking time during the pulping process.
Anthraquinone: (CHO) is a yellow-green to khaki crystalline compound. It is sparingly soluble in water but dissolves in ethanol, ethyl ether, and acetone.
準備方法
Vapor-phase fixed-bed oxidation method:
Liquid-phase oxidation method:
Carbonyl group synthesis method:
化学反応の分析
- Anthraquinone undergoes various reactions:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of anthraquinone yields dihydroanthracene derivatives.
Substitution: Substituents can be introduced at different positions on the anthraquinone ring.
- Common reagents include hydrogen peroxide, reducing agents, and various electrophiles.
科学的研究の応用
Chemistry: Anthraquinone derivatives serve as dyes, pigments, and intermediates in organic synthesis.
Biology: Some anthraquinones exhibit biological activities, including antitumor, antibacterial, and antiviral properties.
Medicine: Mitoxantrone, a derivative of anthraquinone, is used in cancer chemotherapy.
Industry: Anthraquinone-based dyes find applications in textiles, printing, and paper industries.
作用機序
- Anthraquinones interact with cellular components, affecting DNA replication and repair. They can intercalate into DNA, leading to cell death.
- Molecular targets include topoisomerases and DNA polymerases.
類似化合物との比較
Mitoxantrone: A closely related anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone-based anticancer drug.
1,4-Bis(amino)anthracene-9,10-diones: Anthraquinone analogs with potential cardiotoxicity reduction.
特性
CAS番号 |
90571-15-6 |
|---|---|
分子式 |
C24H21NO2S |
分子量 |
387.5 g/mol |
IUPAC名 |
1-amino-4-(4-tert-butylphenyl)sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2S/c1-24(2,3)14-8-10-15(11-9-14)28-19-13-12-18(25)20-21(19)23(27)17-7-5-4-6-16(17)22(20)26/h4-13H,25H2,1-3H3 |
InChIキー |
FDFLIJGDIKXPSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


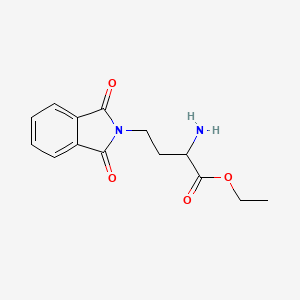

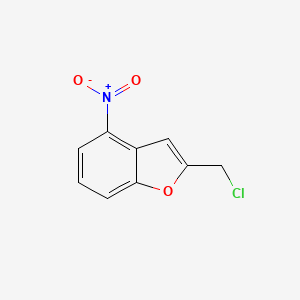

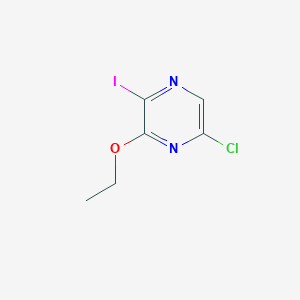
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
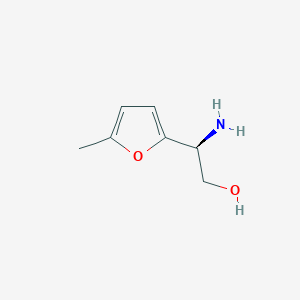
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
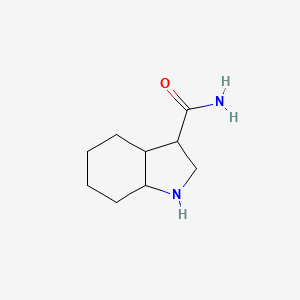
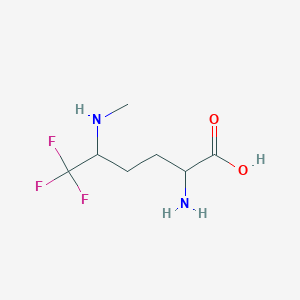

![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

